2-(3-Methylpiperidin-1-yl)propan-1-amine
Description
2-(3-Methylpiperidin-1-yl)propan-1-amine is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 3-position and a propan-1-amine side chain. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents targeting hepatitis C virus (HCV) entry inhibitors . The compound is synthesized via nucleophilic substitution or reductive amination reactions, yielding high-purity (>99.8% HPLC) products . Its structural flexibility allows for modifications that influence pharmacological activity, solubility, and bioavailability.
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-4-3-5-11(7-8)9(2)6-10/h8-9H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMIFBCNBIXTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 3-methylpiperidine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Medicine: Research into potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 2-(3-methylpiperidin-1-yl)propan-1-amine with structurally related amines, focusing on synthetic efficiency, physicochemical properties, and biological relevance.
Key Observations :
- Synthetic Efficiency : The target compound (80% yield) outperforms analogues with bulkier substituents (e.g., 4,4-dimethylpiperidine: 55% yield), likely due to reduced steric hindrance at the 3-methyl position .
- Physical State : Methyl substitution at the 3-position favors crystalline solids, enhancing handling and formulation compared to oil-phase analogues (e.g., 4,4-dimethylpiperidine derivative) .
- Purity : All HCV-targeting derivatives exhibit >99.8% HPLC purity, underscoring optimized synthetic protocols .
Physicochemical Properties
- Steric Effects : The 3-methyl group on piperidine balances steric bulk and conformational flexibility, enabling efficient binding to biological targets .
- Electronic Effects : Electron-donating methyl groups enhance the basicity of the piperidine nitrogen, influencing protonation states and membrane permeability .
- Isomer-Specific Behavior : 3-Methylpiperidine derivatives show distinct pharmacokinetic profiles compared to 4-methyl isomers (e.g., 4-(3-methylpiperidin-1-yl)butan-1-amine), with the latter exhibiting lower synthetic yields (98% purity vs. 95% for 3-methyl) .
Biological Activity
2-(3-Methylpiperidin-1-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, including receptors and enzymes, which could lead to therapeutic applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₈N₂. Its structure includes a piperidine ring, which is known for conferring significant biological activity to many compounds.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as:
- Enzymes : The compound may act as an enzyme modulator, influencing metabolic pathways.
- Receptors : It can potentially bind to neurotransmitter receptors, affecting neurotransmission and other cellular processes.
This interaction can lead to various biological effects, including modulation of signaling pathways involved in neuropharmacology and cancer treatment.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit HIV replication. The effectiveness is often measured by the half-maximal effective concentration (EC50). For example:
| Compound | EC50 (µM) | CC50 (µM) |
|---|---|---|
| 7{3,3} | 0.072 | >10 |
| 8{5,3} | 0.087 | >10 |
These values suggest that modifications in the piperidine structure can enhance antiviral activity while maintaining low cytotoxicity .
Cytotoxicity and Apoptosis Induction
In studies involving cancer cell lines such as A549 and HCT116, certain piperidine derivatives have been shown to induce apoptosis. The pro-apoptotic effects were confirmed through flow cytometry analysis:
| Compound | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|
| Compound A | 42% ± 0.76 | - |
| Compound B | 15.64% | - |
These findings indicate that structural modifications can significantly affect the cytotoxic profile of these compounds .
Case Studies
- Anti-HIV Activity : A study evaluated various piperidine derivatives for their anti-HIV activity. The results demonstrated that certain structural features enhanced binding affinity to viral receptors, leading to improved antiviral efficacy .
- Cancer Treatment : In a series of experiments with different cancer cell lines, compounds similar to this compound showed promising results in inducing apoptosis and inhibiting cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
